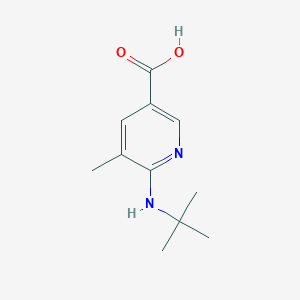

6-(tert-Butylamino)-5-methylnicotinic acid

Description

Contextualization of Nicotinic Acid within Pyridine (B92270) Heterocycle Research

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of modern medicinal chemistry. pharmacylibrary.com As an isostere of benzene, this nitrogen-bearing heterocycle is a "privileged scaffold," meaning it is a common structural feature in a multitude of clinically useful and FDA-approved drugs. chemimpex.com Pyridine and its derivatives are fundamental to various natural products, including alkaloids and essential vitamins like niacin (nicotinic acid, or vitamin B3) and pyridoxine. chemimpex.com In biological systems, the pyridine nucleus plays a crucial role, particularly in the form of pyridine nucleotides that participate in numerous enzymatic oxidation-reduction reactions. chemimpex.com

Nicotinic acid, or pyridine-3-carboxylic acid, is one of the most important derivatives of pyridine. chemistryjournal.net Its structure is a key building block in synthetic chemistry and a pharmacophore in drug discovery, lending itself to a wide array of chemical modifications. innospk.com The presence of the nitrogen atom makes the pyridine ring a weak base, allowing it to form hydrogen bonds and interact with biological targets, while the carboxylic acid group provides a handle for further chemical elaboration. pharmacylibrary.com

Significance of Nicotinic Acid Derivatives in Synthetic Chemistry and Chemical Biology

Nicotinic acid and its derivatives are of profound importance in both synthetic chemistry and chemical biology due to their versatile reactivity and broad spectrum of biological activities. chemistryjournal.netinnospk.com In synthetic chemistry, nicotinic acid serves as a readily available starting material for the creation of more complex molecules. acs.orgresearchgate.net Its functional groups can be modified to produce esters, amides, and other derivatives, which act as key intermediates in the synthesis of pharmaceuticals and agrochemicals. innospk.comgoogle.com

In the realm of chemical biology and drug discovery, nicotinic acid derivatives have demonstrated a wide range of pharmacological effects. While high doses of nicotinic acid itself are used to manage dyslipidemia by lowering triglycerides and LDL-cholesterol while raising HDL-cholesterol, its derivatives have been developed to target a host of other conditions. nih.govmdpi.com Research has shown that modified nicotinic acid scaffolds possess potent anti-inflammatory, analgesic, antimicrobial, and anticancer properties. chemistryjournal.netnih.govmdpi.com For example, various derivatives have been synthesized and evaluated for their ability to inhibit enzymes critical for bacterial replication, such as DNA gyrase, or to act as agonists for receptors in the central nervous system. innospk.comnih.gov This therapeutic diversity makes the nicotinic acid scaffold a continuous focus of research for developing novel therapeutic agents. chemistryjournal.net

Rationale for Investigating the 6-(tert-Butylamino)-5-methylnicotinic Acid Scaffold

The specific substitution pattern of this compound provides a clear rationale for its synthesis and investigation in medicinal chemistry. The design of this molecule combines several structural features known to modulate biological activity.

The 6-Amino Group: The presence of an amino group at the 6-position of the nicotinic acid ring is a key modification. 6-Aminonicotinic acid itself is a versatile building block for pharmaceuticals, particularly in the fields of anti-inflammatory and anti-cancer therapies. chemimpex.com Furthermore, studies have shown that 6-aminonicotinic acid analogues can act as potent agonists at GABA(A) receptors, which are crucial targets for neurological disorders. nih.gov

The tert-Butyl Substituent: The attachment of a bulky tert-butyl group to the 6-amino function is a strategic choice. This group significantly increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and improve its pharmacokinetic profile. pharmacylibrary.com The steric bulk of the tert-butyl group can also confer selectivity for specific receptor subtypes and protect the amino group from metabolic degradation.

The 5-Methyl Group: The addition of a methyl group at the 5-position further refines the molecule's properties. This substitution can influence the electronic environment of the pyridine ring and provide additional steric hindrance, potentially fine-tuning the binding affinity and selectivity of the compound for its biological target. nih.gov

The combination of these three elements on the nicotinic acid core creates a novel chemical entity. The rationale for its investigation is to explore new structure-activity relationships (SAR), potentially leading to the discovery of compounds with enhanced potency, selectivity, or improved drug-like properties compared to simpler nicotinic acid derivatives. pharmacylibrary.com Its structure suggests potential applications as a modulator of CNS receptors or as a scaffold for new antimicrobial or anti-inflammatory agents. nih.govnih.gov

Overview of Current Research Trajectories and Future Directions for this Compound Class

While specific research on this compound is not widely published, the research trajectories for closely related substituted nicotinic acids indicate promising future directions. A significant area of focus is the development of novel ligands for GABA receptors. Research on 2- and 4-alkylated analogues of 6-aminonicotinic acid has demonstrated that the nicotinic acid scaffold can be successfully modified to create potent GABA(A) receptor agonists, challenging previous assumptions about the tight steric requirements for these receptors. nih.gov

Another major trajectory is the search for new antimicrobial agents. Derivatives of nicotinic acid have been synthesized into acylhydrazones and 1,3,4-oxadiazolines that exhibit significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The structural features of this compound make it a candidate for exploration in this area.

Future research on this compound class will likely involve:

Synthesis and Pharmacological Screening: Preparation of this compound and screening it against a broad panel of biological targets, including GABA receptors, bacterial enzymes, and inflammatory mediators.

Structure-Activity Relationship (SAR) Studies: Using the compound as a lead structure to generate a library of related analogues, varying the substituents at the 5- and 6-positions to optimize biological activity and pharmacokinetic properties. acs.org

Agrochemical Research: Investigating its potential as an herbicide, as other nicotinic acid derivatives have shown potent phytotoxic activity. acs.org

The exploration of such specifically substituted nicotinic acids is essential for expanding the chemical space available for drug discovery and developing next-generation therapeutic and agricultural agents.

Data Tables

Table 1: Physicochemical Properties of Related Nicotinic Acid Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 6-Aminonicotinic acid | 3167-49-5 | C₆H₆N₂O₂ | 138.13 | >300 |

| 6-((tert-Butoxycarbonyl)amino)-5-methylnicotinic acid | 2752343-56-7 | C₁₂H₁₆N₂O₄ | 268.27 | Not available |

| 5-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid | 473924-59-3 | C₁₂H₁₆N₂O₄ | 252.27 | Not available |

Data sourced from chemical supplier databases and indicates the properties of key related structures. chemimpex.combldpharm.comsigmaaldrich.com

Structure

3D Structure

Properties

Molecular Formula |

C11H16N2O2 |

|---|---|

Molecular Weight |

208.26 g/mol |

IUPAC Name |

6-(tert-butylamino)-5-methylpyridine-3-carboxylic acid |

InChI |

InChI=1S/C11H16N2O2/c1-7-5-8(10(14)15)6-12-9(7)13-11(2,3)4/h5-6H,1-4H3,(H,12,13)(H,14,15) |

InChI Key |

CXLGUGTWPBGDKV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CN=C1NC(C)(C)C)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 6 Tert Butylamino 5 Methylnicotinic Acid and Analogues

Core Synthetic Approaches to Nicotinic Acid Derivatives

The formation of the substituted pyridine (B92270) ring, the central structural motif of nicotinic acid, can be achieved through various synthetic strategies. These methods often aim to create polysubstituted pyridines that can be further modified to yield the desired product.

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of highly substituted pyridines in a single step from simple starting materials. acs.orgtaylorfrancis.com These reactions are advantageous as they allow for the rapid generation of molecular complexity. acs.org Various MCRs have been developed for pyridine synthesis, often utilizing catalysts to promote the reaction. rsc.org For instance, a one-pot, three-component synthesis of tetrahydrofuro[2,3-c]pyridines has been developed, which involves the reaction of an aminopentynoate, an aldehyde, and an α-isocyanoacetamide. acs.org Another approach involves the condensation of malononitrile, an aldehyde, and a thiol, which can be performed under conventional heating or microwave irradiation. taylorfrancis.com The use of nanocatalysts, such as zinc oxide (ZnO) or copper oxide (CuO) nanoparticles, has also been explored to facilitate the synthesis of polysubstituted pyridines under environmentally friendly conditions. rsc.org

A notable MCR for pyridine synthesis is the Hantzsch pyridine synthesis, which can be coupled with an in situ or sequential oxidation step to afford the aromatic pyridine ring.

The Vilsmeier-Haack reaction is a powerful tool for the formylation of aromatic and heterocyclic compounds and can be employed in the synthesis of pyridin-2(1H)-ones. researchgate.net This reaction, when applied to enaminones, can lead to a sequence of halogenation, formylation, and intramolecular nucleophilic cyclization to form the pyridone ring. researchgate.net The Vilsmeier reagent, typically generated from phosphorus oxychloride and a substituted amide like dimethylformamide (DMF), can also be used to formylate activated aromatic rings, which can then undergo cyclization to form the pyridine nucleus. researchgate.net

An alternative strategy involves a reversible pH-dependent intramolecular cyclization between a pyridine and an aldehyde moiety. nih.gov In this approach, a dipicolylamine attached to an aldehyde can cyclize to form a pyridinium-fused heterocycle under acidic conditions, which can be reversed under basic conditions. nih.gov This method provides a "masked" aldehyde that can be used to construct functionalized pyridine systems. nih.gov

A common and industrially relevant method for the synthesis of nicotinic acid and its derivatives is the oxidation of alkylpyridines. tandfonline.comnih.gov Specifically, 6-methylnicotinic acid can be prepared through the selective oxidation of 2-methyl-5-ethylpyridine. chemicalbook.comgoogle.comgoogle.com This oxidation can be achieved using various oxidizing agents, including nitric acid, potassium permanganate, or ozone. google.com

The gas-phase catalytic oxidation of β-picoline (3-methylpyridine) is another significant route to nicotinic acid. tandfonline.com This process is typically carried out at elevated temperatures over vanadia-based catalysts, such as vanadia-titania. tandfonline.comresearchgate.net The reaction proceeds through the formation of pyridine-3-carbaldehyde as an intermediate. tandfonline.com The efficiency and selectivity of this oxidation are highly dependent on the catalyst composition and reaction conditions, including temperature and the presence of steam. tandfonline.comnih.gov For instance, using a Co(OAc)₂/NHPI/NaBr catalytic system for the oxidation of 3-picoline has shown to achieve high conversion and selectivity to nicotinic acid. mdpi.com

A method for preparing high-purity 5-methylnicotinic acid involves the oxidation of 3,5-dimethylpyridine (B147111) with potassium permanganate. google.com A key aspect of this process is the purification step, where the difference in solubility of the target product and the by-product, 3,5-dipicolinic acid, at different pH values is utilized for their effective separation. google.com

| Starting Material | Oxidizing Agent/Catalyst | Product | Key Findings |

| 2-Methyl-5-ethylpyridine | Nitric acid | 6-Methylnicotinic acid | A common industrial method. chemicalbook.comgoogle.comgoogle.com |

| 3-Picoline (β-Picoline) | Vanadia-titania catalyst | Nicotinic acid | Gas-phase oxidation at elevated temperatures. tandfonline.comresearchgate.net |

| 3-Picoline | Co(OAc)₂/NHPI/NaBr | Nicotinic acid | High conversion and selectivity achieved. mdpi.com |

| 3,5-Dimethylpyridine | Potassium permanganate | 5-Methylnicotinic acid | Purification based on pH-dependent solubility differences. google.com |

Regioselective Functionalization of the Nicotinic Acid Scaffold

Once the substituted nicotinic acid core is synthesized, the next critical step is the regioselective introduction of the tert-butylamino group at the C-6 position.

The introduction of the tert-butylamino group is typically achieved through a nucleophilic aromatic substitution reaction on a pre-functionalized pyridine ring.

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying aromatic rings, particularly those that are electron-deficient. masterorganicchemistry.com In the context of pyridine chemistry, a halogen atom, most commonly chlorine, at the 2- or 6-position of the pyridine ring serves as a good leaving group. youtube.comnih.gov The reaction is facilitated by the presence of electron-withdrawing groups on the ring, which stabilize the negatively charged intermediate, known as a Meisenheimer complex. nih.govyoutube.com

The synthesis of 6-(tert-butylamino)-5-methylnicotinic acid would likely proceed via the reaction of a 6-chloro-5-methylnicotinic acid derivative with tert-butylamine. The electron-withdrawing carboxylic acid group (or its ester equivalent) at the 3-position and the nitrogen atom within the pyridine ring activate the C-6 position towards nucleophilic attack. nih.gov The reaction mechanism involves the addition of the nucleophile (tert-butylamine) to the aromatic ring to form a tetrahedral intermediate, followed by the elimination of the chloride ion to restore aromaticity. youtube.com

The synthesis of the precursor, 2-chloro-5-methylnicotinic acid (CAS 66909-30-6), is a key step. bldpharm.com A plausible route to 6-methylnicotinic acid involves the halogenation of a suitable precursor, followed by hydrolysis and then a reducing dehalogenation. google.com

| Reactant 1 | Reactant 2 | Reaction Type | Product |

| 6-Chloro-5-methylnicotinic acid derivative | tert-Butylamine | Nucleophilic Aromatic Substitution | This compound derivative |

Introduction of the tert-Butylamino Group at C-6

Reaction with 6-Chloro-5-methylnicotinic Acid Precursors

The synthesis of this compound is commonly achieved through a nucleophilic aromatic substitution (SNAr) reaction. This pathway uses a readily available precursor, 6-chloro-5-methylnicotinic acid or its ester form, which reacts with tert-butylamine. The chlorine atom at the C-6 position of the pyridine ring is an effective leaving group, activated by the electron-withdrawing nature of the ring nitrogen and the carboxylic acid (or ester) group.

The reaction typically proceeds by heating the 6-chloro-5-methylnicotinic acid precursor with an excess of tert-butylamine, which acts as both the nucleophile and often as the base to neutralize the hydrogen chloride formed during the reaction. A polar aprotic solvent is generally used to facilitate the dissolution of the reactants and to promote the SNAr mechanism.

Table 1: Representative Conditions for SNAr Reaction with Amine Nucleophiles

| Precursor | Nucleophile | Solvent | Base | Temperature | Time | Yield |

|---|---|---|---|---|---|---|

| Methyl 6-chloronicotinate | Various Amines | Cyrene | Et₃N | Not specified | 15 min | High |

| 6-Chloro-5-nitronicotinate | Phenols/Thiophenols | Cyrene | Et₃N | Not specified | 15 min | High |

Data is illustrative of SNAr reactions on related nicotinic acid derivatives as detailed in the literature.

Methylation and Alkylation Strategies at C-5

Introducing the methyl group at the C-5 position is a critical step in the synthesis. This is often accomplished by starting with a pre-methylated raw material, such as 3-picoline (3-methylpyridine), and building the rest of the molecule. For instance, industrial processes have been developed for the selective oxidation of 2-methyl-5-alkylpyridines to produce 6-methylnicotinic acid.

Alternatively, direct methylation of a pyridine ring can be challenging. However, modern cross-coupling reactions could potentially be employed. For a precursor like 6-amino-5-bromonicotinic acid, a palladium-catalyzed coupling reaction with a methylating agent (e.g., methylboronic acid or trimethylboroxine) could install the C-5 methyl group.

Advanced Synthetic Techniques and Green Chemistry in Derivative Preparation

Recent advancements in chemical synthesis have emphasized the use of green and sustainable methods. These techniques aim to reduce waste, minimize energy consumption, and use less hazardous materials, which is highly relevant for the industrial production of nicotinic acid derivatives.

Sustainable Solvent Systems (e.g., Cyrene-based Approaches)

Traditional SNAr reactions often use polar aprotic solvents like DMF, DMSO, or NMP, which are effective but face scrutiny due to their toxicity. Cyrene (dihydrolevoglucosenone), a biodegradable solvent derived from cellulose, has emerged as a viable green alternative. Studies on the synthesis of nicotinic esters via SNAr reactions have shown that Cyrene can outperform traditional solvents. A key advantage is that reactions can be performed in very short times (e.g., 15 minutes), which prevents potential polymerization of the solvent in the presence of a base. Furthermore, Cyrene's water solubility simplifies product purification, often allowing for simple precipitation by adding water.

Table 2: Comparison of Solvents for Nucleophilic Aromatic Substitution on Nicotinic Esters

| Solvent | Classification | Key Advantages in Synthesis | Key Disadvantages |

|---|---|---|---|

| DMF, DMSO, NMP | Conventional Polar Aprotic | High polarity, good solvating power | Toxicity, environmental concerns, high boiling points |

| Cyrene | Green, Bio-derived | Biodegradable, non-toxic, simplifies purification | Prone to decomposition/polymerization with strong bases/acids over long reaction times |

This table summarizes general properties and findings from studies on nicotinic ester synthesis.

Microwave-Assisted and Solvent-Free Synthesis Methodologies

Microwave-assisted synthesis has become a powerful tool in organic chemistry for accelerating reaction rates. For the preparation of nicotinic acid derivatives, microwave irradiation can dramatically reduce reaction times from hours to minutes while often increasing product yields. This technique is particularly effective for reactions like SNAr and the formation of heterocyclic systems. The efficiency of microwave heating allows for rapid optimization of reaction conditions and can sometimes enable reactions to proceed under solvent-free conditions, further enhancing the green credentials of the synthesis.

In the synthesis of various coumarin-based triazoles, a related heterocyclic synthesis, microwave irradiation led to excellent yields (80–90%) in minutes, compared to lower yields (68–79%) over longer periods with conventional heating.

Flow Chemistry Applications in Nicotinic Acid Derivative Synthesis

Flow chemistry, where reactants are continuously pumped through a reactor, offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and simplified scalability. A continuous-flow platform has been successfully developed for the synthesis of nicotinamide (B372718) derivatives from methyl nicotinates and various amines, catalyzed by the lipase (B570770) Novozym® 435. This biocatalytic approach in a green solvent (tert-amyl alcohol) achieved high product yields (81.6–88.5%) with residence times as short as 35 minutes, a vast improvement over the 24-hour reaction time required in a batch reactor. Such systems allow for the reuse of the enzyme catalyst and provide a more efficient and sustainable manufacturing process.

Table 3: Comparison of Batch vs. Flow Chemistry for Nicotinamide Synthesis

| Parameter | Batch Reactor | Continuous-Flow Microreactor |

|---|---|---|

| Reaction Time | 24 hours | 35 minutes |

| Typical Yield | Lower | 81.6–88.5% |

| Catalyst | Novozym® 435 | Novozym® 435 (reusable) |

| Solvent | tert-amyl alcohol | tert-amyl alcohol |

| Temperature | 50 °C | 50 °C |

Data from a study on the synthesis of nicotinamide derivatives.

Stereochemical Control and Enantiomeric Purity in Derivative Synthesis

While this compound itself is achiral, the synthesis of chiral analogues is a critical area of research, particularly for pharmaceutical applications where a single enantiomer is often responsible for the desired biological activity. Achieving stereochemical control requires specialized synthetic strategies.

One common approach is to use a chiral pool precursor, where a readily available enantiopure starting material is chemically transformed without affecting the original stereocenter. For example, the synthesis of a chiral guanidine (B92328) heterocycle, which is an analogue of a nicotinic acid derivative, started from the commercially available and enantiopure Fmoc-D-Dab(Boc)-OH. The stereocenter in this starting material was preserved throughout the multi-step synthesis to yield the final enantiomerically pure product.

Another strategy involves asymmetric catalysis, where a chiral catalyst is used to induce stereoselectivity in a reaction that forms a new chiral center. Although not directly applied to the title compound, methods for the stereoselective synthesis of related heterocyclic amino acids, such as chiral piperidines, have been developed. These often involve the diastereoselective or enantioselective reduction of a prochiral ketone or imine, or the use of chiral auxiliaries to direct the formation of one stereoisomer over the other.

Chemical Reactivity and Transformations of 6 Tert Butylamino 5 Methylnicotinic Acid

Transformations at the Carboxylic Acid Moiety

The carboxylic acid group is a versatile handle for synthetic modifications, enabling the formation of various derivatives such as esters, amides, and hydrazides. Its reactivity is influenced by the electronic nature of the pyridine (B92270) ring and the steric hindrance imposed by the adjacent methyl group.

The conversion of the carboxylic acid function of 6-(tert-butylamino)-5-methylnicotinic acid into an ester can be achieved through several standard methods. The choice of method may depend on the desired ester and the scale of the reaction. For simple alkyl esters, classic acid-catalyzed esterification (Fischer esterification) with the corresponding alcohol in the presence of a strong acid catalyst like sulfuric acid is a potential route. However, given the presence of the basic pyridine nitrogen which would be protonated, this method might require a large excess of acid and alcohol.

A more common and milder approach involves the use of coupling agents. Reagents like N,N'-dicyclohexylcarbodiimide (DCC), often used with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), facilitate the formation of esters at room temperature by activating the carboxylic acid. nih.gov For instance, the reaction of a similar pyroglutamic acid with an alcohol in the presence of DCC and DMAP proceeds efficiently to yield the corresponding ester. nih.gov This method is generally tolerant of other functional groups.

The synthesis of tert-butyl esters can be accomplished using tert-butanol (B103910) in the presence of a coupling agent or by reacting the acid with a tert-butylating agent. nih.gov These esters are of particular interest as they can serve as protecting groups for the carboxylic acid, which can be selectively removed under acidic conditions.

Table 1: Representative Esterification Methods for Nicotinic Acid Analogs

| Reaction Type | Reagents & Conditions | Product Type |

|---|---|---|

| DCC Coupling | Alcohol, DCC, DMAP, in an inert solvent (e.g., DCM) at room temperature. nih.gov | Alkyl or Aryl Esters |

| Acid-Catalyzed Esterification | Alcohol (e.g., Ethanol), H₂SO₄ (catalyst), heat. google.com | Simple Alkyl Esters |

| Tert-butylation | Tert-butanol, DCC, DMAP or reaction with a tert-butylating agent. nih.gov | Tert-butyl Esters |

This table presents generalized conditions based on reactions with related carboxylic acids.

The carboxylic acid group can be readily converted into amides by reacting with primary or secondary amines. This transformation typically requires the activation of the carboxylic acid, which can be accomplished by first converting it to a more reactive species like an acyl chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then treated with the desired amine.

Alternatively, peptide coupling agents offer a one-pot solution for amide bond formation under milder conditions. Reagents such as N,N′-carbonyldiimidazole (CDI) react with the carboxylic acid to form a highly reactive carbonyl imidazole (B134444) intermediate, which then smoothly reacts with an amine to furnish the corresponding amide. organic-chemistry.org

Hydrazide derivatives are typically synthesized from the corresponding ester. The methyl or ethyl ester of this compound can be reacted with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), often in an alcoholic solvent under reflux, to produce the corresponding hydrazide. This reaction proceeds via nucleophilic acyl substitution at the ester carbonyl.

The decarboxylation of nicotinic acids—the removal of the carboxylic acid group to leave a hydrogen atom in its place—is generally a challenging transformation that requires harsh conditions, as the C-C bond is strong. Direct thermal decarboxylation would demand very high temperatures, likely leading to decomposition of the molecule.

Modern synthetic methods offer alternative pathways. One such method is the Barton decarboxylation, which proceeds via a radical mechanism. nih.gov In this process, the carboxylic acid is first converted into a redox-active ester, such as an N-hydroxyphthalimide (NHPI) ester. This ester can then undergo fragmentation, often initiated by a radical initiator or photochemically, to release carbon dioxide and generate a radical at the C3 position of the pyridine ring. nih.gov This radical is subsequently quenched by a hydrogen atom donor to yield the decarboxylated product, 5-(tert-butylamino)-3-methylpyridine. The reaction conditions are generally mild, making this a potentially viable, albeit indirect, route for decarboxylation. nih.gov

Reactivity of the Pyridine Nitrogen and its Derivatives

The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic and basic center, susceptible to reactions with electrophiles, most notably oxidation and alkylation (quaternization).

The pyridine nitrogen can be oxidized to form an N-oxide derivative. This transformation is typically carried out using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or with hydrogen peroxide in a carboxylic acid solvent like acetic acid. wikipedia.org The resulting compound, this compound N-oxide, features a formal positive charge on the nitrogen and a negative charge on the oxygen.

The N-oxide of nicotinic acid itself is a stable, crystalline solid. wikipedia.orglookchem.com N-oxidation significantly alters the electronic properties of the pyridine ring, making the positions ortho and para to the nitrogen (C2 and C4) more electron-deficient and susceptible to nucleophilic substitution. For example, nicotinic acid N-oxide can be converted to 2-chloronicotinic acid by treatment with phosphorus oxychloride (POCl₃). wikipedia.org A similar reactivity could be anticipated for the N-oxide of this compound.

Quaternization involves the alkylation of the pyridine nitrogen atom, which acts as a nucleophile. This reaction, often referred to as the Menshutkin reaction, typically involves treating the pyridine derivative with an alkyl halide (e.g., methyl iodide, ethyl bromide) to form a quaternary pyridinium (B92312) salt. mdpi.com The reaction is a classic SN2 process, and its rate is influenced by the solvent, the nature of the alkyl halide, and the steric and electronic environment of the pyridine nitrogen. mdpi.comacs.org

For this compound, the presence of the bulky tert-butylamino group at the adjacent C6 position would be expected to sterically hinder the approach of the alkylating agent to the nitrogen atom, potentially slowing the reaction rate compared to less substituted pyridines. The reaction results in a permanently positively charged pyridinium cation. rsc.org This modification dramatically changes the physical properties of the molecule, such as increasing its polarity and water solubility. Quaternization can also enhance the electron-withdrawing nature of the pyridine ring, further activating the ring towards certain reactions. rsc.orggoogle.com

Table 2: Representative Reactions at the Pyridine Nitrogen

| Reaction Type | Reagents & Conditions | Product Type |

|---|---|---|

| N-Oxidation | Hydrogen peroxide in acetic acid, or m-CPBA in an inert solvent. wikipedia.org | Pyridine N-oxide |

| Quaternization | Alkyl halide (e.g., CH₃I, C₂H₅Br) in a polar aprotic solvent (e.g., acetonitrile). mdpi.com | Quaternary Pyridinium Salt |

This table presents generalized conditions based on reactions with related pyridine compounds.

Table 3: List of Mentioned Chemical Compounds

| Compound Name | Functional Groups |

|---|---|

| This compound | Carboxylic Acid, Amine, Pyridine |

| This compound N-oxide | Carboxylic Acid, Amine, Pyridine N-oxide |

| 5-(tert-Butylamino)-3-methylpyridine | Amine, Pyridine |

| 2-Chloronicotinic acid | Carboxylic Acid, Halogen, Pyridine |

| N,N'-Dicyclohexylcarbodiimide (DCC) | Carbodiimide |

| 4-Dimethylaminopyridine (DMAP) | Amine, Pyridine |

| Thionyl chloride (SOCl₂) | Acyl Halide Precursor |

| Oxalyl chloride | Acyl Halide Precursor |

| N,N′-Carbonyldiimidazole (CDI) | Imidazole Derivative |

| Hydrazine hydrate (N₂H₄·H₂O) | Hydrazine |

| N-Hydroxyphthalimide (NHPI) | Imide |

| meta-Chloroperoxybenzoic acid (m-CPBA) | Peroxy Acid |

| Phosphorus oxychloride (POCl₃) | Dehydrating/Chlorinating Agent |

| Methyl iodide | Alkylating Agent |

Functional Group Interconversions on the Pyridine Ring

The pyridine ring of this compound is adorned with substituents that significantly influence its reactivity. The electron-donating tert-butylamino group at C-6 and the methyl group at C-5 activate the ring, while the ring nitrogen and the electron-withdrawing carboxylic acid at C-3 deactivate it. This intricate electronic environment dictates the feasibility and outcome of various chemical transformations.

Nucleophilic Substitutions at C-6 and C-5

Nucleophilic aromatic substitution (SNAr) on the pyridine ring is generally challenging due to its electron-rich nature. Such reactions typically require a good leaving group (like a halide) and strong activation by electron-withdrawing groups.

At the C-6 Position: The tert-butylamino group is not a conventional leaving group for SNAr. Direct displacement is highly unlikely under standard conditions. However, transformation of the amino group could facilitate substitution. More commonly, SNAr reactions are performed on precursors like 6-chloronicotinic acid. researchgate.netdrugfuture.com For instance, the synthesis of related 6-aminopyrimidine-4-carboxamides often involves the nucleophilic displacement of a chlorine atom at the 6-position by an amine. nih.gov Advanced catalytic systems, such as those using ruthenium(II) to form a transient η⁶-pyridine complex, have been shown to enable the amination of aminopyridines, effectively cleaving the C-N bond and substituting the amino group. researchgate.netresearchgate.net

At the C-5 Position: The methyl group at C-5 is a carbon substituent and is not susceptible to nucleophilic substitution. There are no standard mechanisms for the direct displacement of a methyl group from an aromatic ring by a nucleophile.

Electrophilic Aromatic Substitutions

The pyridine ring is inherently electron-deficient and thus strongly deactivated towards electrophilic aromatic substitution (EAS) compared to benzene. quimicaorganica.orgyoutube.comquora.com Reactions often require harsh conditions, and the substitution typically occurs at the C-3 or C-5 position. quimicaorganica.org However, the substituents on this compound dramatically modify this intrinsic reactivity.

The directing effects of the substituents are summarized below:

6-(tert-Butylamino) group: A powerful activating, ortho, para-directing group. It directs incoming electrophiles to the C-5 and C-3 positions.

5-Methyl group: A weakly activating, ortho, para-directing group. It directs incoming electrophiles to the C-4 and C-6 positions. pressbooks.pub

3-Carboxylic acid group: A deactivating, meta-directing group. It directs incoming electrophiles to the C-5 position. unizin.org

| Substituent | Position | Electronic Effect | Directing Effect |

| -NH(t-Bu) | C-6 | Strongly Activating | ortho, para (to C-5, C-3) |

| -CH₃ | C-5 | Weakly Activating | ortho, para (to C-4, C-6) |

| -COOH | C-3 | Deactivating | meta (to C-5) |

| Ring Nitrogen | N-1 | Deactivating | Directs to C-3, C-5 |

Metal-Catalyzed Cross-Coupling Reactions (e.g., C3-Arylation via Suzuki Coupling)

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The Suzuki-Miyaura coupling, which typically pairs an organoboron species with an organic halide, is a prominent example. libretexts.org

For this compound, direct C3-arylation via a standard Suzuki coupling is not feasible as there is no leaving group at this position. The reaction would necessitate a precursor, such as a 3-bromo or 3-iodo derivative. Suzuki couplings on halogenated pyridines and related heterocycles like halopurines are well-established. studfile.netresearchgate.net

Alternatively, modern methods involving direct C-H activation offer a more direct route. Palladium-catalyzed C3-selective arylation of pyridines has been developed, which avoids the need for pre-functionalization. nih.gov These reactions represent a promising, though likely challenging, pathway for the C3-arylation of this substituted nicotinic acid.

Reduction and Oxidation Reactions of Ring System and Substituents

The various functional groups on the molecule offer several handles for reduction and oxidation reactions.

Oxidation:

C-5 Methyl Group: The methyl group on the pyridine ring can be oxidized to a carboxylic acid. This transformation is typically achieved using strong oxidizing agents. Processes have been patented for the oxidation of various methyl-pyridines to the corresponding pyridine carboxylic acids using reagents like molecular halogens in the presence of actinic radiation. google.com The efficiency of such oxidations can be influenced by other substituents on the ring. rsc.org

Pyridine Nitrogen: The nitrogen atom of the pyridine ring can be oxidized to a pyridine N-oxide using peracids. wikipedia.org This transformation alters the electronic properties of the ring, making it more susceptible to certain substitution reactions.

tert-Butylamino Group: This group is generally robust but can be susceptible to oxidation under harsh conditions.

Reduction:

C-3 Carboxylic Acid: The carboxylic acid group can be reduced to a primary alcohol. This typically requires strong reducing agents like lithium aluminum hydride (LiAlH₄). The reduction proceeds via a nucleophilic acyl substitution followed by a nucleophilic addition. libretexts.org

Pyridine Ring: The aromatic pyridine ring can be reduced to a piperidine (B6355638) ring through catalytic hydrogenation. This reaction usually requires high pressures of hydrogen gas and a metal catalyst (e.g., Platinum, Palladium, or Rhodium). The conditions are generally harsh and would likely reduce the carboxylic acid as well.

Stability Studies and Degradation Mechanism Elucidation

The compound is expected to be a relatively stable, solid material under standard conditions, a trait common for amino acids and their derivatives. For example, the related 6-aminonicotinic acid is reported to be stable up to 300°C. drugfuture.cominnospk.com The presence of both an acidic carboxylic acid group and a basic amino group allows for the formation of a stable zwitterionic structure.

Long-term stability studies on amino acids in stored samples show that while some are quite stable, others can degrade over time, with stability being dependent on storage conditions like temperature and humidity. nih.govmdpi.comresearchgate.net

Potential degradation pathways could include:

Decarboxylation: Like many carboxylic acids, heating to high temperatures could induce decarboxylation, removing the C-3 carboxyl group.

Oxidative Degradation: Exposure to strong oxidizing agents or prolonged exposure to air and light could lead to the oxidation of the methyl group or the amino group.

Hydrolysis: While the tert-butylamino group is sterically hindered, under harsh acidic conditions, cleavage of the C-N bond could potentially occur.

Microbial Degradation: As a pyridine derivative, it may be susceptible to microbial degradation. Bacteria, such as certain Arthrobacter species, are known to possess enzymatic pathways that can cleave the pyridine ring, typically initiating with monooxygenase-catalyzed ring cleavage, leading to simpler aliphatic molecules like succinic acid. nih.gov

Structural Elucidation and Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone in the structural elucidation of organic molecules, providing unparalleled insight into the connectivity and spatial arrangement of atoms. For 6-(tert-Butylamino)-5-methylnicotinic acid, a combination of one- and two-dimensional NMR techniques offers a complete assignment of its proton and carbon signals.

Proton (¹H) NMR for Chemical Environment Analysis

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the different types of protons and their respective chemical environments within a molecule. The expected ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the aromatic protons, the methyl group protons, the tert-butyl group protons, the amino proton, and the carboxylic acid proton.

The chemical shifts (δ) are influenced by the electronic environment of each proton. For instance, the aromatic protons on the pyridine (B92270) ring are expected to resonate at lower fields (higher ppm values) due to the deshielding effect of the aromatic ring current. The protons of the methyl group attached to the pyridine ring would appear at a characteristic upfield position. The nine equivalent protons of the tert-butyl group would give rise to a sharp singlet, a hallmark of this functional group. The amine (N-H) proton and the carboxylic acid (O-H) proton are often broad and their chemical shifts can be concentration and solvent dependent.

A hypothetical ¹H NMR data table is presented below to illustrate the expected chemical shifts and multiplicities.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-2 (Pyridine Ring) | 8.0 - 8.5 | Doublet | 1H |

| H-4 (Pyridine Ring) | 7.5 - 8.0 | Doublet | 1H |

| -CH₃ (Methyl Group) | 2.0 - 2.5 | Singlet | 3H |

| -C(CH₃)₃ (tert-Butyl Group) | 1.2 - 1.5 | Singlet | 9H |

| -NH- (Amino Group) | 5.0 - 6.0 (Broad) | Singlet | 1H |

| -COOH (Carboxylic Acid) | 10.0 - 13.0 (Broad) | Singlet | 1H |

Note: The exact chemical shifts and coupling constants would be determined from an experimental spectrum.

Carbon-13 (¹³C) NMR for Carbon Framework Elucidation

Carbon-13 (¹³C) NMR spectroscopy provides a detailed map of the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its bonding environment.

The carbonyl carbon of the carboxylic acid group is expected to be the most downfield signal, typically appearing in the range of 160-180 ppm. The sp² hybridized carbons of the pyridine ring will resonate in the aromatic region (110-160 ppm). The sp³ hybridized carbons of the methyl and tert-butyl groups will appear at higher fields (upfield).

A predicted ¹³C NMR data table is provided below:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| -COOH (Carboxylic Acid) | 165 - 175 |

| C-6 (Pyridine Ring) | 155 - 165 |

| C-2 (Pyridine Ring) | 145 - 155 |

| C-4 (Pyridine Ring) | 135 - 145 |

| C-3 (Pyridine Ring) | 120 - 130 |

| C-5 (Pyridine Ring) | 115 - 125 |

| -C (CH₃)₃ (tert-Butyl Quaternary) | 50 - 60 |

| -C(C H₃)₃ (tert-Butyl Methyls) | 25 - 35 |

| -CH₃ (Methyl Group) | 15 - 25 |

Note: These are predicted chemical shift ranges and would be confirmed by experimental data.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the coupled aromatic protons on the pyridine ring (H-2 and H-4).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is a powerful tool for assigning the carbon signals based on the known proton assignments. For example, the signal for the methyl protons would show a cross-peak with the signal for the methyl carbon.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an effective technique for identifying the presence of specific functional groups. The IR spectrum of this compound would display characteristic absorption bands corresponding to its various functional moieties.

Key expected IR absorption bands are summarized in the table below:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 (Broad) |

| N-H (Secondary Amine) | Stretching | 3500 - 3300 |

| C-H (Aromatic) | Stretching | 3100 - 3000 |

| C-H (Aliphatic) | Stretching | 3000 - 2850 |

| C=O (Carboxylic Acid) | Stretching | 1725 - 1700 |

| C=C, C=N (Aromatic Ring) | Stretching | 1600 - 1450 |

| N-H | Bending | 1650 - 1550 |

| O-H | Bending | 1440 - 1395 |

| C-O | Stretching | 1320 - 1210 |

The broad O-H stretch of the carboxylic acid is a particularly prominent feature, often overlapping with C-H stretching vibrations. The C=O stretch is also a strong and sharp absorption, confirming the presence of the carboxyl group.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule.

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) is a widely used method for predicting the three-dimensional arrangement of atoms in a molecule (geometry optimization) and mapping its potential energy landscape. Such studies for 6-(tert-Butylamino)-5-methylnicotinic acid would reveal the most stable molecular structures and the energy barriers between different conformations. While DFT studies have been conducted on related molecules like 6-methylnicotinic acid, providing insights into the behavior of the nicotinic acid core, the specific influence of the tert-butylamino group at the 6-position on the geometry and energetics of the target compound has not been reported. jocpr.com

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is crucial for predicting how the molecule will interact with other molecules, such as biological receptors. For This compound , an MEP map would identify the reactive sites, but no such analysis has been published. Studies on similar structures suggest that the nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the carboxylic acid group would likely be regions of negative potential, while the hydrogen atoms of the amino and carboxyl groups would be areas of positive potential. jocpr.com

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling can be employed to trace the step-by-step pathway of a chemical reaction, identifying transition states and intermediates. This is invaluable for understanding how a compound might be synthesized or how it might metabolize in a biological system. There are currently no published computational studies elucidating the reaction mechanisms involving This compound .

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations provide a view of how a molecule moves and changes shape over time, often in the presence of a solvent or a biological macromolecule. MD simulations of This compound could offer insights into its flexibility and how it might interact with its environment, but no such studies have been documented.

Design and Exploration of 6 Tert Butylamino 5 Methylnicotinic Acid Derivatives and Analogues

Structure-Activity Relationship (SAR) Investigations based on Substituent Modification

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure influences biological activity. For 6-(tert-butylamino)-5-methylnicotinic acid derivatives, these investigations focus on how altering substituents on the nicotinic acid core can modulate their effects.

Impact of Substituent Nature and Position on Reactivity and Interactions

The core structure of nicotinic acid and its derivatives allows for various modifications. For instance, the introduction of different functional groups can significantly impact their biological efficacy. Studies on related nicotinic acid derivatives have shown that electron-donating groups, such as methoxy (B1213986) and hydroxyl, can enhance antioxidant activity. researchgate.net Conversely, the strategic placement of electron-withdrawing groups can also be beneficial, depending on the desired therapeutic outcome.

The position of these substituents is equally critical. For example, in a series of tetrahydroisoquinoline-based compounds, the placement of substituents at different positions led to varying levels of activity, highlighting the importance of positional isomerism in drug design. nih.gov A broad trend observed was that increased lipophilicity often correlated with improved potency. nih.gov

| Substituent | Position | Observed Effect on Nicotinic Acid Derivatives | Reference |

|---|---|---|---|

| Methoxy (-OCH3) | Varies | Enhanced antioxidant activity | researchgate.net |

| Hydroxyl (-OH) | Varies | Enhanced antioxidant activity | researchgate.net |

| Benzyl (-CH2Ph) | 5-position (of tetrahydroisoquinoline core) | Well-tolerated, contributing to potency | nih.gov |

| N-methylpiperazine | 8-position (of tetrahydroisoquinoline core) | Preferred substituent for improved activity | nih.gov |

Case Studies: "Magic Methyl Effect" and Other Positional Effects

The "magic methyl effect" is a phenomenon in medicinal chemistry where the addition of a single methyl group to a lead compound results in a dramatic and often unexpected increase in biological activity. juniperpublishers.comjuniperpublishers.com This effect can stem from several factors, including improved binding affinity, enhanced metabolic stability, or favorable conformational changes. juniperpublishers.comnih.gov The introduction of a methyl group can modulate a molecule's physicochemical properties and its pharmacodynamic and pharmacokinetic profiles through ortho effects, inductive effects, and conformational adjustments. juniperpublishers.com

In the context of this compound, the existing methyl group at the 5-position is a key feature. Further methylation at other positions could potentially lead to a "magic methyl" effect, significantly boosting the compound's efficacy. Studies on other molecular scaffolds have demonstrated that methylation can lead to a substantial increase in potency. nih.gov For instance, the strategic placement of a methyl group has been shown to increase binding affinity by reducing the free energy of desolvation when a ligand moves from an aqueous environment to a lipophilic binding pocket. juniperpublishers.com

Positional isomerism also plays a crucial role. The specific location of a functional group on the aromatic ring can drastically alter the molecule's biological activity. This is evident in various classes of compounds where a subtle shift in a substituent's position leads to significant changes in efficacy. In a study of tetrahydroisoquinoline derivatives, the positioning of a terminal aromatic ring was found to be critical for target binding. nih.gov

Scaffold Modification and Bioisosteric Replacement Strategies

Beyond simple substituent modifications, altering the core scaffold of this compound and employing bioisosteric replacement are advanced strategies for optimizing drug candidates. spirochem.com

Bioisosteric replacement involves substituting one atom or group of atoms with another that has similar physical or chemical properties, with the goal of enhancing the desired biological activity or improving pharmacokinetic properties. spirochem.comcambridgemedchemconsulting.com This strategy is widely used to create new molecules with biological properties similar to the parent compound. spirochem.com For nicotinic acid derivatives, this could involve replacing parts of the pyridine (B92270) ring or the side chains with bioisosteres to improve efficacy or reduce side effects. acs.orgnih.gov For example, the isoxazole (B147169) heterocycle in certain compounds has been successfully replaced with pyridine or oxadiazole, resulting in ligands with high affinity for nicotinic cholinergic receptors. nih.gov

Scaffold modification, a more drastic approach, involves changing the central chemical framework of the molecule. This can lead to the discovery of entirely new classes of compounds with potentially improved therapeutic profiles.

| Original Group | Bioisosteric Replacement | Potential Advantage | Reference |

|---|---|---|---|

| Carboxylic Acid (-COOH) | Tetrazole | Improved metabolic stability and oral bioavailability | cambridgemedchemconsulting.com |

| Hydrogen (-H) | Fluorine (-F) | Can block metabolic oxidation and alter pKa | nih.gov |

| Azo bond (-N=N-) | Amide, alkene, oxadiazole | Enhanced structural diversity and potentially improved activity | acs.org |

| Isoxazole ring | Pyridine or Oxadiazole ring | Maintained or improved receptor affinity | nih.gov |

Combinatorial Chemistry and High-Throughput Synthesis of Derivative Libraries

To efficiently explore the vast chemical space around the this compound scaffold, combinatorial chemistry and high-throughput synthesis are invaluable tools. These approaches allow for the rapid synthesis of large libraries of related compounds, which can then be screened for biological activity.

Various synthetic methodologies have been developed for the efficient production of nicotinic acid derivatives. researchgate.netacs.org One-pot multicomponent reactions, for example, enable the assembly of complex molecules from simple starting materials in a single step, often with high yields and purity. researchgate.net Such methods are well-suited for creating diverse libraries of compounds for screening.

The synthesis of nicotinic acid itself can be achieved through the oxidation of nicotine, often sourced from tobacco waste, using reagents like hydrogen peroxide. jetir.org This provides a readily available starting point for further derivatization. By systematically varying the building blocks used in these synthetic routes, large and diverse libraries of this compound derivatives can be generated and evaluated, accelerating the discovery of new and improved therapeutic agents.

Chemical Biology and Mechanistic Biological Investigations Non Human and in Vitro Focus

In Vitro Enzyme Inhibition Studies

There are no available scientific reports detailing the in vitro enzyme inhibition properties of 6-(tert-Butylamino)-5-methylnicotinic acid.

Investigations of α-Amylase and α-Glucosidase Inhibition Mechanisms

No studies were found that investigated the potential of this compound to inhibit the enzymes α-amylase or α-glucosidase. Therefore, no data on its inhibitory mechanisms against these enzymes is available.

Inhibition Kinetics and Binding Site Characterization (e.g., Noncompetitive Inhibition)

As there are no primary studies on the enzyme inhibitory activity of this compound, data regarding its inhibition kinetics, such as the mode of inhibition (e.g., competitive, noncompetitive, or uncompetitive) and characterization of its binding site, does not exist in the current body of scientific literature.

Cellular Mechanistic Studies in Non-Human Systems

No published research was identified that examines the effects of this compound on cellular mechanisms in non-human systems.

Modulation of Inflammatory Responses in M1-like Macrophages (e.g., gene expression of TNF-α, CXCL10, CD197)

There is no available data on the modulation of inflammatory responses by this compound in M1-like macrophages. Consequently, information regarding its impact on the gene expression of key inflammatory markers such as Tumor Necrosis Factor-alpha (TNF-α), C-X-C motif chemokine 10 (CXCL10), or C-C chemokine receptor type 7 (CD197, also known as CCR7) is not available.

Investigation of Cytokine Secretion Profiles in Cellular Models

No studies have been published that investigate the cytokine secretion profiles of any cellular models upon treatment with this compound.

Antimicrobial and Antifungal Mechanistic Investigations (In Vitro)

There is no scientific literature available that reports on the in vitro antimicrobial or antifungal activity of this compound. While various derivatives of nicotinic acid have been explored for such properties, no specific data exists for this particular compound. researchgate.netmedcraveonline.comnih.govnih.govresearchgate.net

Antioxidant Activity Mechanisms and Radical Scavenging Studies

No information is available in the scientific literature regarding the antioxidant activity or radical scavenging properties of this compound.

Molecular Interactions with Biological Targets (e.g., Protein Binding, Receptor Ligand Interactions)

There are no published studies on the molecular interactions of this compound with biological targets such as proteins or receptors.

Advanced Analytical Methodologies for Compound Characterization and Purity Assessment

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the purity assessment and quantitative analysis of non-volatile and thermally sensitive compounds like 6-(tert-Butylamino)-5-methylnicotinic acid. omicsonline.org Its high resolution and sensitivity make it ideal for separating the main compound from process-related impurities and degradation products. omicsonline.orglu.se

Reversed-phase HPLC (RP-HPLC) is the most common mode used for this type of analysis. In RP-HPLC, the stationary phase is nonpolar (e.g., octadecylsilyl or C18-bonded silica), and the mobile phase is a polar solvent mixture, typically consisting of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol. bujnochem.com The separation of this compound is governed by its partitioning between the stationary and mobile phases. Due to its amphiphilic nature—possessing both a nonpolar tert-butyl group and a polar nicotinic acid moiety—its retention can be finely tuned by adjusting the mobile phase composition and pH. The pH of the mobile phase is particularly crucial as it controls the ionization state of the carboxylic acid and the secondary amine, significantly impacting retention time and peak shape.

For quantitative analysis, a UV detector is typically used, as the pyridine (B92270) ring of the nicotinic acid derivative provides strong chromophoric activity. The method is validated to ensure linearity, accuracy, precision, and specificity, allowing for the precise determination of the compound's purity, often expressed as a percentage of the total peak area. lu.se A study on the purity assay of a related compound, niflumic acid, also utilized reversed-phase HPLC, highlighting its suitability for nicotinic acid derivatives. nih.gov

Table 1: Illustrative HPLC Parameters for Analysis of this compound

| Parameter | Condition | Purpose |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides a nonpolar stationary phase for effective separation of the compound from its impurities. bujnochem.com |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Buffered aqueous phase controls ionization; organic modifier elutes the compound. shimadzu.com |

| Gradient | 10% B to 90% B over 20 min | Allows for the elution of compounds with a wide range of polarities. |

| Flow Rate | 1.0 mL/min | Ensures optimal separation efficiency and reasonable analysis time. |

| Detection | UV at 265 nm | The pyridine ring absorbs UV light, enabling sensitive detection. |

| Column Temp. | 30 °C | Maintains consistent retention times and improves peak shape. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of GC with the detection power of MS. However, direct analysis of this compound by GC-MS is challenging due to its low volatility and thermal instability, which are characteristic of zwitterionic compounds containing both acidic (carboxylic acid) and basic (amino) functional groups. researchgate.net To make the compound suitable for GC analysis, a chemical derivatization step is necessary to convert the non-volatile analyte into a volatile and thermally stable derivative. researchgate.net

The primary targets for derivatization are the polar carboxylic acid and secondary amine groups. The carboxylic acid can be converted into a more volatile ester (e.g., a methyl or ethyl ester), and the secondary amine can be acylated. researchgate.net This process reduces the polarity and increases the vapor pressure of the analyte, allowing it to be volatilized in the GC inlet without decomposition. researchgate.net

Once derivatized, the sample is injected into the GC, where the derivatives are separated based on their boiling points and interaction with the stationary phase. The separated compounds then enter the mass spectrometer, which provides detailed structural information based on their mass-to-charge ratio and fragmentation patterns, allowing for unambiguous identification of the target compound and any volatile impurities. nih.govcabidigitallibrary.org This technique is particularly useful for identifying and quantifying trace-level volatile or semi-volatile impurities that may not be detectable by HPLC.

Table 2: Potential Volatile Derivatives for GC-MS Analysis

| Functional Group | Derivatization Reaction | Resulting Derivative | Benefit for GC-MS |

| Carboxylic Acid | Esterification (e.g., with Methanol/HCl) | Methyl ester | Increases volatility; reduces polarity. researchgate.net |

| Secondary Amine | Acylation (e.g., with TFAA) | Trifluoroacetyl amide | Blocks polar N-H group; enhances volatility. researchgate.net |

| Both Groups | Silylation (e.g., with BSTFA) | Trimethylsilyl (B98337) (TMS) ester & amine | Forms volatile derivatives of both polar groups simultaneously. |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the analysis of this compound, particularly within complex sample matrices. It combines the superior separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry, overcoming the need for derivatization required by GC-MS. nih.govnih.gov This makes it ideal for analyzing the compound directly in reaction mixtures or biological fluids.

Using LC-MS, the compound is first separated from other components via reversed-phase chromatography, similar to the HPLC method described earlier. The eluent from the LC column is then directed into the mass spectrometer's ion source, typically an electrospray ionization (ESI) source for polar molecules like this one. plos.org ESI generates charged molecular ions from the analyte in the liquid phase, which can then be analyzed by the mass spectrometer.

For quantitative studies, tandem mass spectrometry (MS/MS) is often employed in a mode called Multiple Reaction Monitoring (MRM). shimadzu.com In MRM, a specific parent ion (precursor ion) corresponding to the protonated or deprotonated molecule of this compound is selected and fragmented, and a specific fragment ion (product ion) is monitored. nih.gov This process is highly selective and significantly reduces background noise, providing excellent sensitivity and accuracy for quantification even at very low concentrations. nih.gov

Table 3: Typical LC-MS/MS Parameters for Quantitative Analysis

| Parameter | Setting | Purpose |

| Ionization Mode | ESI Positive | Efficiently ionizes the basic nitrogen atoms on the pyridine ring and amino group. shimadzu.com |

| Precursor Ion (Q1) | [M+H]⁺ | Selects the protonated molecular ion of the target compound. |

| Product Ion (Q3) | Specific fragment | A stable, high-intensity fragment ion resulting from the collision-induced dissociation of the precursor, ensuring specificity. |

| Collision Energy | Optimized Value | Provides the optimal energy for fragmenting the precursor ion to produce the desired product ion. nih.gov |

| Dwell Time | 50-100 ms | The time spent acquiring data for a specific MRM transition, balanced for sensitivity and chromatographic peak definition. |

Derivatization Techniques for Enhanced Chromatographic and Spectroscopic Analysis

Derivatization is a chemical modification process used to convert an analyte into a product with properties that are better suited for a given analytical technique. nih.gov For this compound, derivatization can be employed to enhance its performance in both chromatography and spectroscopy. nih.govscience.gov

As discussed for GC-MS, derivatization is essential to increase the volatility and thermal stability of the compound. researchgate.netresearchgate.net Common reactions include esterification of the carboxylic acid group using reagents like diazomethane (B1218177) or an alcohol with an acid catalyst, and acylation of the secondary amine using reagents such as trifluoroacetic anhydride (B1165640) (TFAA). researchgate.netnih.gov Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), can simultaneously derivatize both the acidic and amine protons to create volatile trimethylsilyl (TMS) derivatives.

In the context of HPLC, derivatization is typically performed not to increase volatility, but to improve detection. nih.gov If analysis at extremely low concentrations is required and sensitivity with a standard UV detector is insufficient, a derivatizing agent that introduces a fluorescent tag can be used. The carboxylic acid group can be reacted with a fluorescent amine after activation, leading to a derivative that can be detected with high sensitivity by a fluorescence detector. researchgate.net This pre-column or post-column derivatization can lower the limits of detection significantly. nih.gov

These techniques showcase the versatility of chemical derivatization in overcoming analytical challenges and enhancing the quality of data obtained from chromatographic and spectroscopic methods. nih.gov

Table 4: Summary of Derivatization Applications

| Analytical Technique | Purpose of Derivatization | Example Reagent(s) | Target Functional Group |

| GC-MS | Increase Volatility & Thermal Stability | BSTFA, Methanol/HCl, TFAA | Carboxylic Acid, Secondary Amine researchgate.netnih.gov |

| HPLC-Fluorescence | Enhance Detection Sensitivity | Fluorescent Amines (e.g., Dansyl Cadaverine) + Carbodiimide | Carboxylic Acid researchgate.netnih.gov |

| LC-MS | Improve Ionization Efficiency | (Not typically required) | N/A |

Future Directions and Emerging Research Avenues

Exploration of Novel Biologically Relevant Targets

Nicotinic acid and its derivatives are known to exhibit a wide range of biological activities, including acting as anticancer and anti-inflammatory agents. nih.govnih.gov The specific substitutions on 6-(tert-Butylamino)-5-methylnicotinic acid may confer selectivity and potency for novel biological targets. Future research could focus on:

Enzyme Inhibition: Investigating the inhibitory activity of the compound against key enzymes implicated in disease pathways. For instance, derivatives of nicotinic acid have been explored for their effects on enzymes like cyclooxygenase (COX) and various kinases. nih.gov The presence of the tert-butylamino and methyl groups could influence binding affinity and selectivity for specific enzyme active sites.

Receptor Modulation: Nicotinic acid itself is a ligand for nicotinic acid receptors, such as GPR109A. Research could explore the interaction of this compound with this and other receptors, potentially leading to the development of new therapeutics for metabolic disorders or neurological conditions. The structural modifications may alter the binding mode and functional response compared to the parent nicotinic acid.

Antimicrobial Activity: Some nicotinic acid derivatives have demonstrated antimicrobial properties. mdpi.comresearchgate.net The potential of this compound as an antibacterial or antifungal agent could be explored, with studies focusing on its mechanism of action against various pathogens.

Table 1: Potential Biological Targets for this compound

| Target Class | Specific Examples | Potential Therapeutic Area |

| Enzymes | Cyclooxygenase (COX), Protein Kinases | Inflammation, Cancer |

| Receptors | GPR109A, Nicotinic Acetylcholine Receptors | Metabolic Disorders, Neurological Disorders |

| Microbial Targets | Bacterial or Fungal Enzymes/Proteins | Infectious Diseases |

Application in Functional Materials Science (e.g., Polymer and Biomaterial Functionalization)

The carboxylic acid functionality of this compound makes it a suitable candidate for incorporation into polymers and biomaterials. This can impart specific properties to the resulting materials. Pyridine (B92270) dicarboxylic acids, which are structurally related, are being explored for creating sustainable and functional polyesters. wur.nlresearchgate.net

Polymer Functionalization: The compound can be used as a monomer or a modifying agent in the synthesis of polyesters, polyamides, and other polymers. The pyridine ring can introduce rigidity and potentially desirable thermal or optical properties. The tert-butylamino and methyl groups can be leveraged to tune the polymer's solubility, hydrophobicity, and intermolecular interactions.

Biomaterial Functionalization: Covalent attachment of this compound to the surface of biomaterials could be used to modify their biocompatibility, biodegradability, or to impart specific biological activities. For example, functionalization could enhance the antimicrobial properties of a medical implant or a wound dressing.

Integration with Artificial Intelligence and Machine Learning for Compound Design and Synthesis Prediction

Compound Design: AI algorithms can be trained on existing data for nicotinic acid derivatives to predict the biological activity of novel, related structures. nih.gov This would allow for the virtual screening of a large number of analogues of this compound to identify candidates with improved properties for specific applications. springernature.com

Synthesis Prediction: Retrosynthetic analysis powered by AI can help in designing efficient and novel synthetic routes to this compound and its derivatives. springernature.com This can accelerate the process of obtaining these compounds for further experimental evaluation.

Table 2: AI and Machine Learning Applications in the Study of this compound

| Application | Description | Potential Impact |

| Virtual Screening | Predicting the biological activity of virtual derivatives against various targets. | Faster identification of lead compounds. |

| QSAR Modeling | Developing quantitative structure-activity relationship models to understand the impact of structural modifications on activity. | Rational design of more potent and selective compounds. |

| Retrosynthesis Prediction | Proposing novel and efficient synthetic pathways. | Reduced time and cost of chemical synthesis. |

Scalable and Sustainable Manufacturing Processes for Key Intermediates and Final Compounds

For any potential application, the ability to produce this compound and its key intermediates in a cost-effective and environmentally friendly manner is crucial. Research in this area could focus on:

Green Chemistry Approaches: Developing synthetic routes that minimize the use of hazardous reagents and solvents, reduce waste generation, and improve energy efficiency. This could involve exploring catalytic methods and alternative reaction media.

Process Optimization: Improving the yield and purity of the final compound through systematic optimization of reaction conditions such as temperature, pressure, and catalyst loading. google.comgoogle.com

Biocatalysis: Investigating the use of enzymes for specific synthetic steps, which can offer high selectivity and mild reaction conditions, contributing to a more sustainable manufacturing process. The microbial conversion of lignin and other renewable feedstocks is being explored for the production of pyridine-dicarboxylic acids. researchgate.net

Q & A

Basic: What are common synthetic routes for 6-(tert-Butylamino)-5-methylnicotinic acid?

Methodological Answer:

The synthesis typically involves functionalizing 5-methylnicotinic acid derivatives. For example:

- Step 1: Start with 5-methylnicotinic acid. Convert it to 5-methylnicotinic acid methyl ester via esterification using methanol and coupling agents like DIBAL-H (diisobutylaluminum hydride) at low temperatures (−78°C) to achieve high yields (up to 89%) .

- Step 2: Introduce the tert-butylamino group via nucleophilic substitution or palladium-catalyzed coupling. For brominated intermediates (e.g., 5-bromonicotinic acid), coupling with tert-butylamine in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and triethylamine in THF/EtOH solvent mixtures can yield the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.